molecular formula C21H23ClN4O4 B11451397 6-Cyclohexyl 2-methyl 7-(3-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-2,6-dicarboxylate

6-Cyclohexyl 2-methyl 7-(3-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-2,6-dicarboxylate

Cat. No.: B11451397
M. Wt: 430.9 g/mol
InChI Key: JYUMMFTUIWAPFT-UHFFFAOYSA-N
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Description

6-CYCLOHEXYL 2-METHYL 7-(3-CHLOROPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2,6-DICARBOXYLATE is a complex organic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a triazolo[1,5-a]pyrimidine core, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CYCLOHEXYL 2-METHYL 7-(3-CHLOROPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2,6-DICARBOXYLATE typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate has been reported to yield triazolo[1,5-a]pyridines .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-CYCLOHEXYL 2-METHYL 7-(3-CHLOROPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2,6-DICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

6-CYCLOHEXYL 2-METHYL 7-(3-CHLOROPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2,6-DICARBOXYLATE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-CYCLOHEXYL 2-METHYL 7-(3-CHLOROPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2,6-DICARBOXYLATE involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the CDK2/cyclin A2 complex, inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells . The essential hydrogen bonding with Leu83 in the CDK2 active site is crucial for its inhibitory activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-CYCLOHEXYL 2-METHYL 7-(3-CHLOROPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2,6-DICARBOXYLATE lies in its specific structure and the combination of functional groups, which confer distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C21H23ClN4O4

Molecular Weight

430.9 g/mol

IUPAC Name

6-O-cyclohexyl 2-O-methyl 7-(3-chlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-2,6-dicarboxylate

InChI

InChI=1S/C21H23ClN4O4/c1-12-16(19(27)30-15-9-4-3-5-10-15)17(13-7-6-8-14(22)11-13)26-21(23-12)24-18(25-26)20(28)29-2/h6-8,11,15,17H,3-5,9-10H2,1-2H3,(H,23,24,25)

InChI Key

JYUMMFTUIWAPFT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C(=O)OC)N1)C3=CC(=CC=C3)Cl)C(=O)OC4CCCCC4

Origin of Product

United States

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